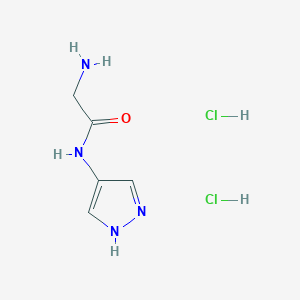

2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride

Description

Historical Context of Pyrazole-Acetamide Derivatives

The development of pyrazole-acetamide derivatives traces its origins to the foundational work in heterocyclic chemistry established during the late nineteenth century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic investigation into this important class of nitrogen-containing heterocycles. This nomenclature established the framework for understanding the unique chemical properties of five-membered rings containing two adjacent nitrogen atoms, which would later become central to the development of numerous pharmaceutical and agricultural compounds.

The historical significance of pyrazole derivatives expanded considerably following the discovery of the first natural pyrazole compound, 1-pyrazolyl-alanine, which was isolated from watermelon seeds in 1959. This discovery demonstrated that pyrazole-containing molecules possessed inherent biological relevance, spurring increased research interest in synthetic approaches to pyrazole derivatives. The subsequent decades witnessed the development of numerous synthetic methodologies for constructing pyrazole rings, including the classical Knorr synthesis and the Pechmann method, which utilized acetylene and diazomethane to generate the fundamental pyrazole structure.

The integration of acetamide functionality with pyrazole rings represents a more recent development in heterocyclic chemistry, emerging from the recognition that acetamide groups could serve as versatile linkers and pharmacophores. Research conducted in the early twenty-first century demonstrated that pyrazole derivatives containing acetamide bonds exhibited enhanced biological activities, particularly in the context of kinase inhibition. Studies have shown that novel pyrazole derivatives containing acetamide bonds designed based on analysis of endogenous ligands from B-Raf co-crystals displayed significant antiproliferative properties against human tumor cell lines.

The evolution of amino-pyrazole chemistry has been particularly influenced by the development of compounds such as 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride, which combines multiple functional elements within a single molecular framework. This compound represents the culmination of decades of research into heterocyclic synthesis, demonstrating the sophisticated level of structural complexity that can be achieved through modern synthetic methodologies. Contemporary research continues to explore the potential of such compounds as building blocks for more complex heterocyclic systems and as lead compounds for pharmaceutical development.

Properties

IUPAC Name |

2-amino-N-(1H-pyrazol-4-yl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.2ClH/c6-1-5(10)9-4-2-7-8-3-4;;/h2-3H,1,6H2,(H,7,8)(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPPWXVIZWRIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)NC(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Pyrazole Derivatives with Chloroacetyl Chloride

A common approach to synthesize pyrazole-substituted acetamides involves the nucleophilic substitution reaction between a 4-amino-1H-pyrazole and chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane. This method forms the acetamide linkage by reacting the amino group on the pyrazole ring with the acyl chloride.

- Reaction conditions: Low temperature (0–5 °C) to minimize side reactions.

- Purification: Recrystallization or column chromatography.

- Outcome: Formation of 2-amino-N-(1H-pyrazol-4-yl)acetamide intermediate.

This method is adapted from the synthesis of related compounds such as 2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide, where the pyrazole is substituted with methyl groups but the core reaction mechanism remains consistent.

Salt Formation by Acid Addition

The dihydrochloride salt is typically prepared by treating the free base 2-amino-N-(1H-pyrazol-4-yl)acetamide with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or ethereal HCl solution). This protonates the amino groups, enhancing solubility and stability.

- Procedure: Dissolve the free base in an organic solvent, add stoichiometric excess of HCl gas or aqueous HCl, stir at ambient temperature.

- Isolation: Precipitation of dihydrochloride salt, filtered and dried under vacuum.

This salt formation step is common in amine-containing heterocyclic compounds to improve handling and storage properties.

Detailed Preparation Procedure (Representative)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Amino-1H-pyrazole + Chloroacetyl chloride + Triethylamine in DCM, 0–5 °C | Nucleophilic substitution forming acetamide intermediate | 80–90 | Maintain low temperature to avoid side reactions |

| 2 | Work-up: aqueous wash, organic extraction, drying | Removal of impurities and solvent | — | Use saturated NaHCO3 wash to neutralize acid |

| 3 | Recrystallization from ethanol or suitable solvent | Purification of free base | 75–85 | Confirm purity by NMR and HPLC |

| 4 | Treatment with HCl in ethanol or ether | Formation of dihydrochloride salt | 90–95 | Salt isolated by filtration and drying |

Reaction Mechanism Insights and Optimization

- The nucleophilic amine on the pyrazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an amide bond.

- Triethylamine acts as a base to scavenge HCl formed during the reaction, preventing protonation of the amine and side reactions.

- Controlling temperature is critical to avoid over-acylation or hydrolysis.

- Salt formation with HCl stabilizes the compound by protonating the amino groups, facilitating crystallization and improving purity.

Characterization and Purity Assessment

- NMR Spectroscopy (1H, 13C): Confirms the presence of amide NH, pyrazole protons, and methylene groups adjacent to the amide.

- IR Spectroscopy: Characteristic amide C=O stretch (~1650–1680 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹).

- Mass Spectrometry: Confirms molecular weight and purity.

- Elemental Analysis: Verifies stoichiometry consistent with dihydrochloride salt.

- HPLC: Used to assess purity (>99% achievable with optimized recrystallization).

Comparative Analysis with Related Compounds

| Feature | This compound | 2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide | 2-amino-N-(2,2,2-trifluoroethyl)acetamide |

|---|---|---|---|

| Core structure | Pyrazole ring with free amino group | Pyrazole ring with methyl substitutions | Alkyl-substituted acetamide |

| Key synthetic step | Nucleophilic substitution with chloroacetyl chloride | Similar nucleophilic substitution | Coupling with chloroacetyl chloride and amine salt |

| Salt formation | Dihydrochloride salt by acid addition | Free base or salt forms reported | Acid addition to form hydrochloride salt |

| Reaction solvent | Dichloromethane or ethereal solvents | Dichloromethane | Biphasic aqueous-organic systems |

| Purification methods | Recrystallization, chromatography | Recrystallization, chromatography | Filtration after crystallization |

| Yield range | 75–95% overall | 80–90% | 85–90% |

Research Findings and Industrial Relevance

- The preparation methods for pyrazole-substituted acetamides are well-established and scalable for industrial applications.

- Salt formation improves compound stability, solubility, and handling, critical for pharmaceutical development.

- Optimization of reaction conditions (temperature, solvent, base equivalents) enhances yield and purity.

- Analogous compounds have been studied for biological activities, making efficient preparation methods valuable for medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazole compounds, which can have different biological activities and applications .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic properties due to its ability to interact with biological systems. Key areas of interest include:

- Antiviral Activity : Research indicates that 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride exhibits antiviral properties, making it a candidate for the development of antiviral medications. Its mechanism may involve the inhibition of viral replication pathways.

- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases. Its structural characteristics allow it to interact with neuronal receptors and enzymes, which may mitigate neurodegeneration.

Pharmacological Applications

The pharmacological implications of this compound are substantial:

- Inhibition of Kinases : It has been identified as a direct inhibitor of p21-activated kinase (PAK), which is involved in cell growth and survival. This inhibition suggests potential therapeutic applications in cancer treatment, where PAK is often overactive .

- Enzyme Binding : The compound's structure allows it to bind effectively to various enzymes, which can be leveraged for drug design aimed at inhibiting specific enzymatic activities involved in disease processes.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic synthesis techniques that ensure high purity and yield suitable for research applications. The general synthetic route includes:

- Formation of the pyrazole core.

- Introduction of the acetamide group.

- Dihydrochloride salt formation for enhanced solubility and stability.

The compound's molecular formula is , with a molecular weight of approximately 276.15 g/mol .

Several studies have documented the biological activities of this compound:

- A study published in PMC highlighted its effectiveness against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal fibroblasts .

- Another investigation focused on its antioxidant properties, demonstrating that modifications to the pyrazole core could enhance its efficacy against oxidative stress-related diseases .

These findings underscore the compound's potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with cellular processes .

Comparison with Similar Compounds

Key Insights :

- The target compound lacks the pyrimidine ring present in CDK2 inhibitors, which is critical for kinase binding .

- The dihydrochloride salt in the target compound enhances solubility compared to neutral analogs like Compounds 18–19, which exhibit higher melting points (>260°C) due to stronger intermolecular interactions .

Acetamide-Based Pesticides

lists agrochemicals with chloroacetamide backbones, such as metazachlor and dimethachlor :

Key Insights :

- The target compound’s pyrazole group is shared with metazachlor, but the absence of a chloroacetamide moiety (replaced by aminoacetamide) likely reduces herbicidal activity .

- Dihydrochloride salts are uncommon in pesticides, where neutral lipophilic structures (e.g., dimethachlor) dominate for membrane permeability .

Aryl-Sulfinyl and Trifluoroethyl Acetamide Derivatives

and highlight acetamides with sulfinyl or fluorinated groups:

Key Insights :

- The sulfinyl group in ’s compounds enables selective bacterial enzyme inhibition, a feature absent in the pyrazole-based target .

- Trifluoroethyl derivatives () prioritize metabolic stability via fluorine substitution, contrasting with the target’s hydrochloride salt strategy .

Naturally Occurring Pyrazole-Acetamide Analogs

isolates N-(4-(1H-pyrazol-1-yl)phenyl)acetamide from Agriophyllum squarrosum:

Key Insights :

- Natural analogs () feature phenyl-pyrazole linkages, whereas the target compound’s direct pyrazole-acetamide bond simplifies synthesis but may limit structural diversity .

Biological Activity

2-Amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a pyrazole moiety, and an acetamide group. Its molecular formula is , with a molecular weight of approximately 195.06 g/mol. The compound's unique structural features contribute to its biological activity, particularly in enzyme inhibition and modulation.

The primary mechanism of action involves the compound's interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of various kinases, including p21-activated kinase (PAK), which is implicated in cellular processes such as growth and survival. By binding to the active sites of these kinases, the compound effectively blocks substrate access and subsequent phosphorylation events, which can lead to altered cellular signaling pathways .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with reported IC50 values indicating potent growth inhibition .

- Enzyme Inhibition : It serves as a valuable tool in studying enzyme inhibitors, particularly in the context of kinases involved in cancer progression .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could be attributed to the modulation of inflammatory pathways through enzyme inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 | |

| Anticancer | NCI-H460 | 42.30 | |

| Enzyme Inhibition | PAK | Low micromolar | |

| Anti-inflammatory | Various | Varies |

Case Study: Inhibition of PAK

A study investigating the inhibition of PAK by this compound revealed that it binds effectively to the kinase's active site, leading to reduced phosphorylation levels in treated cells. This inhibition is significant in cancer biology where PAK is often overexpressed. The compound's specificity for PAK over other kinases suggests its potential as a targeted therapeutic agent.

Structural Analogues and SAR Studies

Research into structure-activity relationships (SAR) has indicated that modifications to the pyrazole ring can enhance biological activity. For instance, derivatives with additional functional groups have shown improved potency against specific targets while maintaining selectivity .

Q & A

Q. What are the standard synthetic routes for 2-amino-N-(1H-pyrazol-4-yl)acetamide dihydrochloride?

- Methodological Answer : The synthesis typically involves a two-step process:

Amide Formation : React 1H-pyrazol-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C. This forms the intermediate acetamide .

Salt Formation : Treat the product with concentrated HCl during purification (e.g., recrystallization) to yield the dihydrochloride salt .

- Key Reaction Conditions :

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (Step 1), RT (Step 2) |

| Reagents | Chloroacetyl chloride, HCl |

Q. How is the compound characterized structurally and chemically?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm proton environments and carbon骨架 .

- X-ray Crystallography : For absolute configuration and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R_2$$^2(10) dimers). SHELX software is recommended for refinement .

- Elemental Analysis : To verify purity and stoichiometry of the dihydrochloride form .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in anhydrous conditions (desiccator) at –20°C to prevent hydrolysis of the acetamide group.

- pH Sensitivity : Avoid prolonged exposure to basic conditions, which may deprotonate the pyrazole ring and alter reactivity .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange broadening.

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Alternative Techniques : IR spectroscopy to confirm amide C=O stretching (~1650 cm) and X-ray crystallography for definitive structural assignment .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Hydrogen Bonding : The compound forms N–H⋯O dimers, but steric hindrance from the pyrazole ring may reduce crystal quality. Optimize solvent polarity (e.g., methylene chloride/ethanol mixtures) to enhance lattice packing .

- Salt Effects : Dihydrochloride forms may require slow evaporation with controlled humidity to avoid hydrate formation.

- Software Tools : SHELXD for phase problem resolution and SHELXL for refinement of disordered regions .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the chloroacetamide intermediate’s LUMO to identify reactive sites.

- Transition State Analysis : Use QM/MM methods (e.g., in GAMESS) to simulate substitution pathways with amines or thiols.

- Experimental Correlation : Compare computational predictions with kinetic data (e.g., for reactions with azide ions) .

Q. How does the dihydrochloride form influence biological interactions compared to the free base?

- Methodological Answer :

- Solubility : The salt form enhances aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies).

- Binding Studies : Use ITC (Isothermal Titration Calorimetry) to compare binding affinities of the free base and salt with target proteins (e.g., kinases).

- Structural Insights : Molecular docking (AutoDock Vina) can highlight salt bridge interactions between the protonated amine and protein carboxylate groups .

Data Contradiction Analysis

- Example Issue : Conflicting melting points reported for similar derivatives.

- Resolution :

Verify purity via HPLC (≥95% purity threshold).

Assess polymorphism by DSC (Differential Scanning Calorimetry) to detect multiple thermal events.

Cross-reference with crystallographic data to identify hydrate vs. anhydrous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.